6-Ethoxy-2,3,4-trifluorobenzaldehyde
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Overview
Description
6-Ethoxy-2,3,4-trifluorobenzaldehyde is a chemical compound with the CAS Number: 1980049-36-2 . It has a molecular weight of 204.15 . The compound is solid in its physical form .
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 204.15 . The compound is stored at ambient temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
6-Ethoxy-2,3,4-trifluorobenzaldehyde plays a role in organic synthesis, particularly in reactions that involve the formation of complex molecules from simpler ones. For example, it has been used in the synthesis of novel organic compounds through condensation reactions and as a precursor in the formation of various derivatives that have potential applications in different fields, including medicinal chemistry and material science (Hafeez et al., 2019).
Catalysis
In catalysis, derivatives of this compound have been involved in studies to improve the efficiency and selectivity of chemical reactions. The compound has been used to investigate catalytic behaviors in oxidation reactions and has shown potential in enhancing the reactivity and selectivity of these processes. This is particularly relevant in the development of environmentally friendly and sustainable chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Material Science
In material science, this compound has contributed to the development of new materials with specific properties. For instance, it has been used in the synthesis of polymers with electrical conductivity. The ability to fine-tune the electrical properties of these polymers opens up possibilities for their use in electronic devices, energy storage, and conversion applications (A. Hafeez, Z. Akhter, J. Gallagher, N. Khan, A. Gul, & Faiz Ullah Shah, 2019).
Mechanism of Action
Properties
IUPAC Name |
6-ethoxy-2,3,4-trifluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-7-3-6(10)9(12)8(11)5(7)4-13/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZJNLUPUBUJCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1C=O)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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